molecular formula C13H16O5 B14602263 2-Phenoxyethyl 3-(acetyloxy)propanoate CAS No. 60359-76-4

2-Phenoxyethyl 3-(acetyloxy)propanoate

Cat. No.: B14602263
CAS No.: 60359-76-4
M. Wt: 252.26 g/mol
InChI Key: XVHCBQNHCHBYMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Esters are typically synthesized through the reaction of carboxylic acids with alcohols in the presence of an acid catalyst. For 2-Phenoxyethyl 3-(acetyloxy)propanoate, the synthesis involves the reaction of 2-phenoxyethanol with 3-(acetyloxy)propanoic acid. The reaction is usually carried out under reflux conditions with concentrated sulfuric acid as the catalyst .

Industrial Production Methods

On an industrial scale, the production of esters like this compound involves similar principles but is optimized for higher yields and purity. The process may include continuous distillation to remove water and drive the reaction to completion .

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 3-(acetyloxy)propanoate involves its interaction with biological membranes and proteins. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also inhibit specific enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyethyl 3-(acetyloxy)propanoate stands out due to its unique combination of phenoxy and acetyloxy groups, which confer specific chemical and biological properties.

Properties

CAS No.

60359-76-4

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-phenoxyethyl 3-acetyloxypropanoate

InChI

InChI=1S/C13H16O5/c1-11(14)16-8-7-13(15)18-10-9-17-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3

InChI Key

XVHCBQNHCHBYMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

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